Diethyl 2-aminomaleate
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Overview
Description
Diethyl 2-aminomaleate is an organic compound with the molecular formula C8H13NO4. It is a derivative of maleic acid, where the hydrogen atoms on the double-bonded carbon atoms are replaced by an amino group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-aminomaleate can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-aminomaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 2-nitromaleate.
Reduction: Reduction reactions can convert it to diethyl 2-aminosuccinate.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Diethyl 2-nitromaleate.
Reduction: Diethyl 2-aminosuccinate.
Substitution: Various substituted maleates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-aminomaleate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which diethyl 2-aminomaleate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Diethyl aminomalonate: Similar in structure but with an additional amino group, used in the synthesis of amino acids and peptides.
Uniqueness
Diethyl 2-aminomaleate is unique due to its combination of an amino group and two ester groups, which provides it with distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
diethyl (E)-2-aminobut-2-enedioate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5+ |
InChI Key |
FFZBMYDDXULOPW-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N |
Origin of Product |
United States |
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